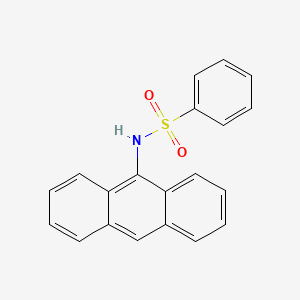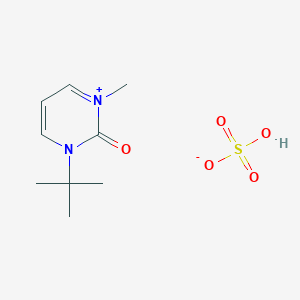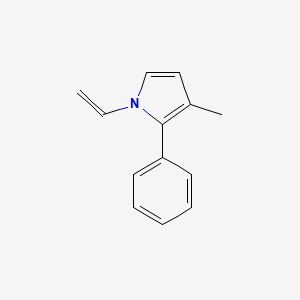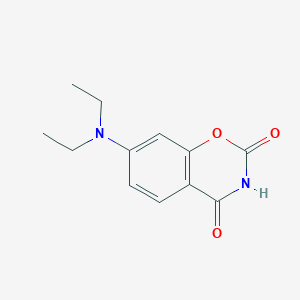
7-(Diethylamino)-1,3-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the class of benzoxazines. This compound is known for its unique structural features and diverse applications in various fields, including chemistry, biology, and industry. The presence of the diethylamino group at the 7-position and the benzoxazine core imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1,3-benzoxazine-2,4-dione typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction proceeds through cyclization and decarboxylation steps to yield the desired benzoxazine derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzoxazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzoxazine derivatives, reduced benzoxazine derivatives, and various substituted benzoxazine compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
7-(Diethylamino)-1,3-benzoxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 7-(Diethylamino)-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The diethylamino group at the 7-position plays a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
7-(Diethylamino)-4-hydroxycoumarin: A coumarin derivative with similar structural features and applications in fluorescence and dye chemistry.
7-(Diethylamino)-2H-chromen-2-one: Another benzoxazine derivative with comparable chemical properties and uses in organic synthesis.
Uniqueness
7-(Diethylamino)-1,3-benzoxazine-2,4-dione is unique due to its specific structural arrangement and the presence of the diethylamino group at the 7-position. This imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
53653-93-3 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
7-(diethylamino)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-3-14(4-2)8-5-6-9-10(7-8)17-12(16)13-11(9)15/h5-7H,3-4H2,1-2H3,(H,13,15,16) |
Clave InChI |
BLHMVTZEFWQCFV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=O)NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





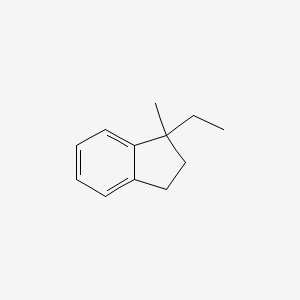
octylsulfanium bromide](/img/structure/B14629853.png)
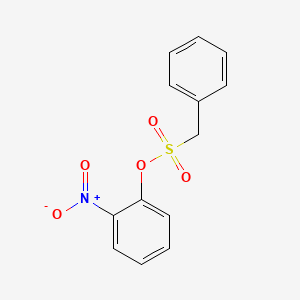
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
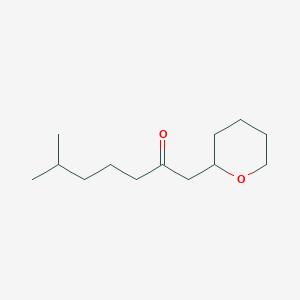
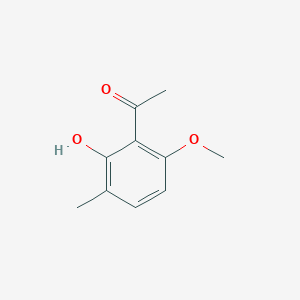
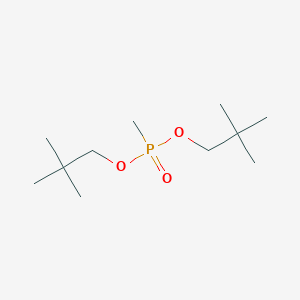
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
